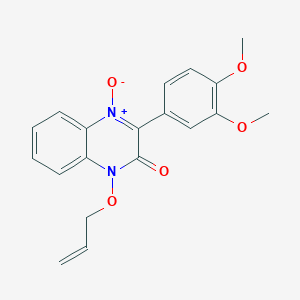
(3-chloro-4,5-diethoxybenzyl)(2-thienylmethyl)amine hydrochloride
Overview
Description
(3-chloro-4,5-diethoxybenzyl)(2-thienylmethyl)amine hydrochloride, also known as CTM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CTM is a member of the benzylamine family of compounds and is structurally similar to other psychoactive substances such as amphetamines and phenethylamines. In recent years, CTM has gained attention for its potential use in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
(3-chloro-4,5-diethoxybenzyl)(2-thienylmethyl)amine hydrochloride's mechanism of action is not fully understood, but it is believed to act as a monoamine releaser, increasing the release of dopamine and serotonin in the brain. This compound may also inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and prolonged effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter release and reuptake, this compound has been shown to increase heart rate and blood pressure, as well as cause hyperthermia and hyperactivity in animal studies. These effects suggest that this compound may have potential as a stimulant or performance-enhancing drug.
Advantages and Limitations for Lab Experiments
One advantage of (3-chloro-4,5-diethoxybenzyl)(2-thienylmethyl)amine hydrochloride is its relatively low toxicity compared to other psychoactive substances. This makes it a useful tool for studying the effects of neurotransmitter release and reuptake in vitro and in vivo. However, this compound's effects on the cardiovascular and nervous systems may limit its usefulness in certain experimental settings.
Future Directions
There are several potential future directions for research on (3-chloro-4,5-diethoxybenzyl)(2-thienylmethyl)amine hydrochloride. One area of interest is its potential use in the treatment of depression and other mood disorders. Studies have shown that this compound can increase the release of dopamine and serotonin, which are known to play a role in mood regulation. Another area of interest is this compound's potential as a performance-enhancing drug. Studies have shown that this compound can increase heart rate and blood pressure, suggesting that it may have potential as a stimulant. However, further research is needed to fully understand the risks and benefits of this compound in these contexts.
Scientific Research Applications
(3-chloro-4,5-diethoxybenzyl)(2-thienylmethyl)amine hydrochloride has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on this compound's ability to modulate the activity of neurotransmitters in the brain, particularly dopamine and serotonin. Studies have shown that this compound can increase the release of these neurotransmitters, which may have implications for the treatment of depression, anxiety, and other mood disorders.
properties
IUPAC Name |
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2S.ClH/c1-3-19-15-9-12(8-14(17)16(15)20-4-2)10-18-11-13-6-5-7-21-13;/h5-9,18H,3-4,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLSMDMRWWMMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=CS2)Cl)OCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4685810.png)
![ethyl 3-({[(3-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4685811.png)


![N-[4-(aminocarbonyl)phenyl]-2-[(2-nitrophenyl)sulfonyl]benzamide](/img/structure/B4685824.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4685826.png)
![ethyl 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4685832.png)
![2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)butan-1-ol hydrochloride](/img/structure/B4685834.png)
![N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4685836.png)


![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide](/img/structure/B4685852.png)
